molecular formula C15H24N2 B2908095 [4-(Azocan-1-ylmethyl)phenyl]methanamine CAS No. 115174-12-4

[4-(Azocan-1-ylmethyl)phenyl]methanamine

Cat. No.: B2908095
CAS No.: 115174-12-4
M. Wt: 232.371
InChI Key: RESTYGSNCURODW-UHFFFAOYSA-N
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Description

[4-(Azocan-1-ylmethyl)phenyl]methanamine: is an organic compound with the molecular formula C({15})H({24})N(_{2}) and a molecular weight of 232.36 g/mol . This compound features a phenyl ring substituted with a methanamine group and an azocane ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azocan-1-ylmethyl)phenyl]methanamine typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and dihalides under basic conditions.

    Attachment to the Phenyl Ring: The azocane ring is then attached to the phenyl ring via a nucleophilic substitution reaction. This often involves the use of a halogenated phenyl derivative and a base to facilitate the substitution.

    Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Azocan-1-ylmethyl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Azocan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It serves as a probe in biochemical assays to investigate cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Azocan-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(Piperidin-1-ylmethyl)phenyl]methanamine: Similar structure but with a piperidine ring instead of an azocane ring.

    [4-(Morpholin-1-ylmethyl)phenyl]methanamine: Contains a morpholine ring, offering different chemical properties.

    [4-(Pyrrolidin-1-ylmethyl)phenyl]methanamine: Features a pyrrolidine ring, providing distinct biological activities.

Uniqueness

The uniqueness of [4-(Azocan-1-ylmethyl)phenyl]methanamine lies in its azocane ring, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the design of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

[4-(azocan-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-12-14-6-8-15(9-7-14)13-17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESTYGSNCURODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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